molecular formula C24H17Cl2FN2O4 B12030642 5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 618074-47-8

5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12030642
CAS No.: 618074-47-8
M. Wt: 487.3 g/mol
InChI Key: ZFVPQPAABLMIIG-LSDHQDQOSA-N
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Description

5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that belongs to the class of pyrrolones This compound is characterized by its complex structure, which includes multiple functional groups such as dichlorophenyl, fluoro-methoxybenzoyl, hydroxy, and pyridinylmethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may include:

    Formation of the pyrrolone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dichlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the fluoro-methoxybenzoyl group: This can be done using acylation reactions.

    Addition of the hydroxy group: This step may involve hydroxylation reactions.

    Incorporation of the pyridinylmethyl group: This can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions on the aromatic rings may introduce halogens or nitro groups.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological activity: The compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceutical applications: Due to its complex structure, the compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Material science: The compound’s unique chemical properties may make it useful in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one: Similar compounds may include other pyrrolones with different substituents on the aromatic rings or variations in the functional groups.

Uniqueness

    Structural uniqueness: The specific combination of functional groups in this compound may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

618074-47-8

Molecular Formula

C24H17Cl2FN2O4

Molecular Weight

487.3 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H17Cl2FN2O4/c1-33-19-5-3-15(11-18(19)27)22(30)20-21(14-2-4-16(25)17(26)10-14)29(24(32)23(20)31)12-13-6-8-28-9-7-13/h2-11,21,30H,12H2,1H3/b22-20+

InChI Key

ZFVPQPAABLMIIG-LSDHQDQOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=C(C=C4)Cl)Cl)/O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC(=C(C=C4)Cl)Cl)O)F

Origin of Product

United States

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